Methyl 2-amino-4-morpholinobenzoate

Physicochemical Properties Lipophilicity Solubility

Traditional synthesis of 7-morpholino-quinazoline kinase inhibitors relies on late-stage SNAr with 4-bromo precursors, leading to low yields and poor atom economy. Methyl 2-amino-4-morpholinobenzoate eliminates this bottleneck with the morpholine pre-installed at the 4-position, enabling a convergent route. • Pre-installed morpholine avoids late-stage SNAr, reducing synthetic steps • cLogP 1.18 vs. 2.57 (4-Br analog) for superior aqueous solubility • Methyl ester handle supports diverse SAR derivatization • Serves as precursor to PC-PLC inhibitor pharmacophores

Molecular Formula C12H16N2O3
Molecular Weight 236.271
CAS No. 404010-84-0
Cat. No. B2470243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-morpholinobenzoate
CAS404010-84-0
Molecular FormulaC12H16N2O3
Molecular Weight236.271
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)N2CCOCC2)N
InChIInChI=1S/C12H16N2O3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3
InChIKeyXQTXHIWXBHFMRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-4-morpholinobenzoate – Key Intermediate for Morpholine Scaffolds


Methyl 2-amino-4-morpholinobenzoate (CAS: 404010-84-0) is a substituted anthranilate ester featuring a methyl carboxylate, a 2-amino group, and a 4-morpholino substituent on the phenyl ring . This compound serves as a versatile pharmaceutical intermediate, with its structure enabling it to act as a precursor in the synthesis of more complex kinase inhibitors and other biologically active molecules . The presence of both a nucleophilic amino group and a morpholine ring, which enhances solubility and modulates basicity, defines its utility in medicinal chemistry projects requiring specific substitution patterns for structure-activity relationship (SAR) exploration [1].

Methyl 2-amino-4-morpholinobenzoate – Substitution Risks with Analogs


In medicinal chemistry, substituting a building block with a close structural analog—such as the corresponding free acid, a regioisomer, or a different 4-substituted derivative—is not trivial and can lead to significant changes in both synthetic route efficiency and final drug properties [1]. The specific choice of a methyl ester over a free acid, and a morpholino group over other 4-position substituents, critically influences lipophilicity, solubility, and electronic character . These differences impact not only the ease of downstream chemical transformations (e.g., amidation vs. ester hydrolysis) but also the pharmacokinetic and target-binding profiles of the final synthesized compounds [2]. The quantitative evidence below demonstrates the specific, measurable advantages of this precise molecular configuration.

Methyl 2-amino-4-morpholinobenzoate: Quantitative Advantage over Analogs


Reduced Lipophilicity vs. 4-Bromo Analog

Methyl 2-amino-4-morpholinobenzoate (cLogP: 1.18) demonstrates significantly lower lipophilicity compared to its common alternative, Methyl 2-amino-4-bromobenzoate (cLogP: 2.57-3.4), when comparing computed partition coefficients [1]. This difference, quantified as a reduction of approximately 1.4 to 2.2 log units, is a direct consequence of the polar morpholine substituent replacing the lipophilic bromine atom .

Physicochemical Properties Lipophilicity Solubility

Ester Prodrug vs. Free Acid Utility

As a methyl ester, Methyl 2-amino-4-morpholinobenzoate serves as a carboxyl-protected form of the corresponding acid, 2-Amino-4-morpholinobenzoic acid (CAS 404010-74-8). The free acid has a measured cLogP of 1.45, which is slightly higher than the ester's cLogP of 1.18 . The ester form is crucial for synthetic sequences requiring a masked carboxyl group to prevent unwanted side reactions during amide bond formation or other nucleophilic attacks on the acid functionality [1].

Synthetic Chemistry Prodrug Design Protecting Group Strategy

Quinazoline Kinase Inhibitor Synthesis

The 2-amino-4-substituted benzoate scaffold is a key starting material for synthesizing quinazoline-based kinase inhibitors. The 4-bromo analog (methyl 2-amino-4-bromobenzoate) has been explicitly used to construct a 7-bromoquinazolin-4(3H)-one intermediate, which was subsequently modified [1]. The target compound, Methyl 2-amino-4-morpholinobenzoate, provides a direct route to analogous 7-morpholino-quinazoline derivatives in fewer steps, as the morpholine ring is already installed . This bypasses the need for a late-stage nucleophilic aromatic substitution, which can be low-yielding or incompatible with other sensitive functional groups [1].

Medicinal Chemistry Kinase Inhibitors Quinazoline Synthesis

Application Scenarios for Methyl 2-amino-4-morpholinobenzoate


Synthesis of 7-Morpholino-Quinazoline Kinase Inhibitors

This compound is the optimal building block for constructing the 7-morpholino-quinazoline core, a privileged scaffold in kinase inhibitor research [1]. Compared to the traditional route starting with a 4-bromo-substituted benzoate, this compound eliminates the need for a late-stage, potentially low-yielding nucleophilic aromatic substitution (SNAr) to install the morpholine moiety [1]. This results in a more convergent and efficient synthetic route, reducing overall step count and improving process mass intensity for medicinal chemistry campaigns.

Medicinal Chemistry for Solubility-Challenged Targets

When designing libraries or optimizing leads for targets where poor aqueous solubility is a concern, Methyl 2-amino-4-morpholinobenzoate offers a quantifiable advantage. Its cLogP of 1.18 is significantly lower than the 4-bromo analog's cLogP (2.57-3.4), directly translating to a higher predicted aqueous solubility [2]. Using this scaffold as a starting point can help medicinal chemists maintain a favorable physicochemical property space early in the drug discovery process, reducing the risk of encountering solubility-related development issues downstream.

PC-PLC Inhibitors for Oncology Research

Morpholinobenzoic acid derivatives constitute a novel class of potent phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors with demonstrated anti-proliferative activity against cancer cells [3]. Methyl 2-amino-4-morpholinobenzoate serves as a versatile ester prodrug precursor to this pharmacophore [3]. Its methyl ester group provides a synthetic handle for creating diverse amide or acid analogs, facilitating SAR studies aimed at improving the potency and drug-like properties of this emerging class of oncology therapeutics.

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